1,2,3-Trimethylcyclododeca-1,5,9-triene
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Overview
Description
Trimethyl-1,5,9-cyclododecatriene is a cyclic triene with the molecular formula C15H24. This compound is characterized by its three double bonds and three methyl groups attached to a twelve-membered carbon ring. It is a colorless liquid with a terpene-like odor and is used in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trimethyl-1,5,9-cyclododecatriene typically involves the trimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods: The industrial production of Trimethyl-1,5,9-cyclododecatriene follows a similar route, with large-scale reactors used to facilitate the trimerization process. The product is then purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Trimethyl-1,5,9-cyclododecatriene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyclododecanone, a key intermediate in the production of nylon-12.
Reduction: The compound can be hydrogenated to form cyclododecane.
Substitution: It can undergo substitution reactions with various reagents to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and boric acid.
Reduction: Hydrogen gas in the presence of a suitable catalyst, such as palladium, is used for hydrogenation.
Substitution: Various catalysts and reagents, such as acids and bases, are used depending on the desired substitution.
Major Products Formed:
Cyclododecanone: Formed through oxidation.
Cyclododecane: Formed through reduction.
Various substituted derivatives: Formed through substitution reactions.
Scientific Research Applications
Trimethyl-1,5,9-cyclododecatriene has several applications in scientific research and industry:
Mechanism of Action
The mechanism of action of Trimethyl-1,5,9-cyclododecatriene involves its interaction with various molecular targets and pathways. The compound’s double bonds and methyl groups allow it to participate in a range of chemical reactions, influencing its reactivity and interactions with other molecules . The exact pathways and targets depend on the specific reaction and application being studied .
Comparison with Similar Compounds
1,5,9-Cyclododecatriene: A similar compound with three double bonds but without the methyl groups.
1,5-Dimethyl-1,5-cyclooctadiene: Another cyclic compound with double bonds and methyl groups, but with an eight-membered ring.
2,5,9-Trimethyl-1,5,9-cyclododecatriene: A structural isomer with different positions of the methyl groups.
Uniqueness: Trimethyl-1,5,9-cyclododecatriene is unique due to its specific arrangement of double bonds and methyl groups, which confer distinct chemical properties and reactivity compared to its analogs . This uniqueness makes it valuable in specific industrial and research applications .
Properties
CAS No. |
31134-59-5 |
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Molecular Formula |
C15H24 |
Molecular Weight |
204.35 g/mol |
IUPAC Name |
1,2,3-trimethylcyclododeca-1,5,9-triene |
InChI |
InChI=1S/C15H24/c1-13-11-9-7-5-4-6-8-10-12-14(2)15(13)3/h5,7-8,10,14H,4,6,9,11-12H2,1-3H3 |
InChI Key |
FWASXIQNCSBDAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=CCCC=CCCC(=C1C)C |
Origin of Product |
United States |
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